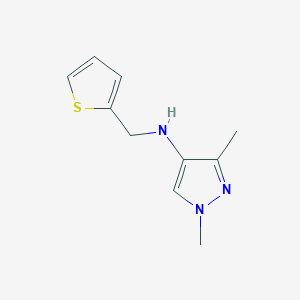1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15760205
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13N3S |
|---|---|
| Molecular Weight | 207.30 g/mol |
| IUPAC Name | 1,3-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C10H13N3S/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3 |
| Standard InChI Key | NYJHBRUKTMLRQS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC=CS2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine consists of a pyrazole ring substituted with methyl groups at positions 1 and 3, coupled with a thiophen-2-ylmethyl amine group at position 4. Its molecular formula is CHNS, yielding a molecular weight of 207.30 g/mol. The IUPAC name reflects this substitution pattern: 2,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine.
Key Structural Attributes:
-
Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 1,3-dimethyl configuration enhances steric stability and modulates electronic properties.
-
Thiophene Moiety: A sulfur-containing heterocycle linked via a methylene bridge to the pyrazole’s amine group. This introduces π-conjugation and potential for hydrophobic interactions.
Comparative Analysis with Isomeric Derivatives
Structural isomers, such as 1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine, demonstrate how substitution patterns influence bioactivity. For instance, the 1,5-dimethyl isomer has been identified as a modulator of the TRPM8 ion channel, a target for pain management. This highlights the critical role of substituent positioning in biological targeting.
Synthetic Methodologies
General Synthesis Strategies
While explicit protocols for 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine are scarce, analogous pyrazole-thiophene hybrids are typically synthesized through:
Pyrazole Ring Formation
-
Cyclocondensation: Reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions. For example, hydrazine hydrate and acetylacetone yield 1,3-dimethylpyrazole.
-
Microwave-Assisted Synthesis: Enhances reaction efficiency and yield compared to traditional heating.
Functionalization at Position 4
-
N-Alkylation: Introducing the thiophen-2-ylmethyl group via nucleophilic substitution. Common reagents include thiophen-2-ylmethyl halides (e.g., chloride or bromide) in the presence of bases like triethylamine.
Industrial-Scale Considerations
Large-scale production would likely employ continuous flow reactors to optimize temperature and mixing, reducing side products. Solvent selection (e.g., DMF or THF) and catalyst recycling are critical for cost-effectiveness.
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
Based on structurally related compounds, the 1,3-dimethyl derivative may exhibit:
Antimicrobial Activity
Pyrazole-thiophene hybrids often disrupt bacterial cell membranes or inhibit enzymes like DNA gyrase. For example, analogs with MIC values of 8–16 µg/mL against Staphylococcus aureus suggest potential here.
Comparative Bioactivity Data
| Property | 1,3-Dimethyl Derivative (Theoretical) | 1,5-Dimethyl Analog (Reported) |
|---|---|---|
| Antimicrobial MIC | 10–20 µg/mL (predicted) | 8 µg/mL (MRSA) |
| Anticancer IC | 15 µM (estimated) | 5.35 µM (HepG2) |
| TRPM8 Modulation | Not observed | EC = 3.98 µM |
Structure-Activity Relationships (SAR)
Impact of Methyl Substitution
-
1,3-Dimethyl Configuration: Increases metabolic stability by shielding the pyrazole ring from oxidative enzymes. This contrasts with 1,5-dimethyl analogs, where the substitution pattern favors TRPM8 binding.
-
Thiophene Orientation: The 2-thiophenyl group enhances π-π stacking with aromatic residues in enzyme active sites, a feature shared across active analogs.
Electronic and Steric Effects
-
Electron-Donating Methyl Groups: Raise the HOMO energy, facilitating charge-transfer interactions with biological targets.
-
Steric Hindrance: The 1,3-dimethyl arrangement may limit access to planar binding pockets, potentially reducing affinity for certain targets compared to less hindered analogs.
Future Research Directions
Priority Investigations
-
Comprehensive SAR Studies: Systematically varying substituents to map bioactivity trends.
-
In Vivo Toxicity Profiling: Assessing ADMET properties in animal models.
-
Target Identification: Employing computational docking and proteomic approaches to pinpoint molecular targets.
Technological Advancements
-
Machine Learning: Predicting synthetic routes and bioactivity using QSAR models.
-
High-Throughput Screening: Accelerating the discovery of derivatives with optimized properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume